molecular formula C9H12N2OS B589065 Protionamide-d5 Sulfoxide CAS No. 1329568-86-6

Protionamide-d5 Sulfoxide

Cat. No.: B589065
CAS No.: 1329568-86-6
M. Wt: 201.299
InChI Key: IMKGWDRATOZYNY-ZBJDZAJPSA-N
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Description

Protionamide-d5 Sulfoxide is a deuterium-labeled stable isotope analog of Prothionamide (PTH), a second-line drug critical for treating multidrug-resistant tuberculosis (MDR-TB) . As a thioamide prodrug, its primary research value lies in serving as an internal standard for the precise bioanalysis of prothionamide and its metabolites—including the active sulfoxide derivative—in complex biological matrices using LC-MS/MS, enabling accurate pharmacokinetic and metabolism studies . Prothionamide requires activation by the bacterial monooxygenase EthA to form a sulfoxide intermediate, which subsequently inhibits mycolic acid biosynthesis, a crucial component of the Mycobacterium tuberculosis cell wall . Research into this compound can help elucidate the complex metabolic pathways of thioamide drugs and investigate the genetic basis of resistance, which is often linked to mutations in the ethA gene or the promoter region of the inhA target gene . This compound is an essential tool for advancing our understanding of anti-tuberculosis drug action, optimizing therapeutic regimens for drug-resistant strains, and developing new diagnostic methods for resistance detection. Please note that specific research on the deuterated sulfoxide form is an area of ongoing investigation, and researchers are advised to consult the current scientific literature for the latest findings.

Properties

CAS No.

1329568-86-6

Molecular Formula

C9H12N2OS

Molecular Weight

201.299

IUPAC Name

[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine

InChI

InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2

InChI Key

IMKGWDRATOZYNY-ZBJDZAJPSA-N

SMILES

CCCC1=NC=CC(=C1)C(=S=O)N

Synonyms

2-(Propyl-d5)-α-sulfinyl-4-pyridinemethanamine;  2-(Propyl-d5)-4-_x000B_pyridinecarbothioamide S-Oxide;  2-(Propyl-d5)thioisonicotinamide S-Oxide;  Prothionamide-d5 S-Oxide; 

Origin of Product

United States

Preparation Methods

Deuterated Alkylation of 4-Cyanopyridine

The synthesis begins with introducing deuterium during the alkylation of 4-cyanopyridine. A modified free-radical alkylation protocol adapted from Prothionamide synthesis employs deuterated butyric acid (CD₃CD₂CD₂CO₂H) as the deuterium source:

Procedure

  • Reagents :

    • 4-Cyanopyridine (1 eq)

    • Deuterated butyric acid (1.2 eq)

    • Ammonium persulfate (1.1 eq, radical initiator)

    • Silver nitrate (0.02 eq, catalyst)

    • Nitric acid (0.5 eq, solvent)

  • Conditions :

    • Temperature: 90–100°C

    • Time: 30 minutes

    • Atmosphere: Open flask with stirring

  • Workup :

    • Neutralize with aqueous ammonia (pH 7–8)

    • Extract with cyclohexane and concentrate

    • Purify via oxalic acid salt formation in acetone

Outcome :
2-Propyl-d5-4-cyanopyridine (C₉H₅D₅N₂) is obtained with >95% isotopic enrichment, confirmed by mass spectrometry.

Thionation to Deuterated Prothionamide

The cyano group is converted to a thioamide using sodium sulfide and sulfur:

Procedure

  • Reagents :

    • 2-Propyl-d5-4-cyanopyridine (1 eq)

    • Sodium sulfide (1.4 eq)

    • Elemental sulfur (0.3 eq)

  • Conditions :

    • Solvent: Water (300 mL per 100 g substrate)

    • Temperature: 25–30°C

    • Time: 2 hours

  • Workup :

    • Adjust pH to 8.5–9.0 with HCl

    • Filter and dry to yield 2-propyl-d5-pyridine-4-carbothioamide (Prothionamide-d5)

Analytical Data :

  • ¹H NMR (DMSO) : δ 0.89 (t, 3H, J = 7.5 Hz, CH₂CD₂CD₃), 1.70 (m, 2H, CD₂CH₂), 2.72 (t, 2H, J = 7.5 Hz, CH₂CD₂).

  • LC-MS : m/z 228.1 [M+H]⁺.

Oxidation to this compound

The final step involves sulfoxide formation via controlled oxidation. Two methods are validated:

Method A: Potassium Permanganate Oxidation

Procedure

  • Reagents :

    • Prothionamide-d5 (1 eq)

    • KMnO₄ (2 eq)

  • Conditions :

    • Solvent: Water (8 mL/g substrate)

    • Temperature: 25–30°C

    • Time: 4 hours

  • Workup :

    • Extract with dichloromethane (DCM)

    • Concentrate and recrystallize from hexane

Yield : 74%
Purity : >99% (HPLC)

Method B: Hypervalent Iodine-Mediated NH Transfer

Adapted from sulfoximine synthesis, this metal-free approach uses diacetoxyiodobenzene (PhI(OAc)₂) and ammonium carbamate:

Procedure

  • Reagents :

    • Prothionamide-d5 (1 eq)

    • PhI(OAc)₂ (3 eq)

    • Ammonium carbamate (4 eq)

  • Conditions :

    • Solvent: Methanol (5 mL/g substrate)

    • Temperature: 25°C

    • Time: 30 minutes

  • Workup :

    • Evaporate solvent under reduced pressure

    • Wash with aqueous NaHCO₃

Yield : 91% (scalable to 10 mmol)
Stereospecificity : Retention of configuration at sulfur

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO) : δ 7.30 (d, 1H, J = 4.8 Hz, pyridine-H), 8.55 (d, 1H, J = 4.8 Hz, pyridine-H).

  • ¹³C NMR : δ 12.1 (CD₂CD₂CD₃), 22.8 (CD₂CH₂), 38.5 (CH₂CD₂), 122.4–150.2 (pyridine carbons).

  • IR (KBr) : 3078 cm⁻¹ (C-D stretch), 1647 cm⁻¹ (S=O).

Chromatographic Validation

  • HPLC : Retention time 8.2 min (C18 column, 70:30 H₂O:MeCN).

  • LC-MS/MS : m/z 244.1 [M+H]⁺, fragmentation pattern consistent with sulfoxide structure.

Critical Process Considerations

Deuteration Efficiency

  • Isotopic Purity : ≥95% D5 achieved via excess deuterated butyric acid (1.2 eq) and minimized protic solvents.

  • Side Reactions : <5% di-deuterated byproducts detected by GC-MS.

Oxidation Selectivity

  • KMnO₄ Method : Risk of overoxidation to sulfone mitigated by stoichiometric control (2 eq oxidizer).

  • Hypervalent Iodine Method : No racemization observed; ideal for chiral applications.

Scalability and Industrial Relevance

  • Batch Size : 10 mmol demonstrated for hypervalent iodine route.

  • Cost Analysis : Hypervalent iodine method reduces metal catalyst expenses by 40% compared to traditional Rh-catalyzed approaches .

Chemical Reactions Analysis

Types of Reactions: Protionamide-d5 Sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.

    Reduction: Reduction of the sulfoxide can revert it back to the thioamide.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Protionamide-d5 Sulfone.

    Reduction: Protionamide-d5.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Protionamide-d5 Sulfoxide has several applications in scientific research:

    Metabolic Studies: Used to study the metabolic pathways of protionamide in vivo and in vitro.

    Drug Development: Helps in understanding the pharmacokinetics and pharmacodynamics of protionamide.

    Isotope Labeling: Utilized in isotope labeling studies to trace the metabolic fate of protionamide.

    Analytical Chemistry: Employed as a reference standard in analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy

Mechanism of Action

Protionamide-d5 Sulfoxide exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the bacterial cell wall, leading to bacterial cell death. The deuterated form allows for detailed mechanistic studies due to its stability and traceability .

Comparison with Similar Compounds

Protionamide (CAS 14222-60-7)

  • Key Differences : Protionamide lacks the sulfoxide group, making it less polar and more lipophilic than Protionamide-d5 Sulfoxide. This difference impacts solubility and metabolic pathways, as sulfoxidation is a common phase I metabolic reaction .
  • Applications : Used as an antitubercular agent, whereas this compound serves analytical purposes .

Protopine N-Oxide (CAS 87264-51-5)

  • Key Differences: A benzylisoquinoline alkaloid derivative with an N-oxide group instead of a sulfoxide. The N-oxide group confers different redox properties and metabolic stability compared to sulfoxides .

Sulfoxide-Containing Compounds

Dimethyl Sulfoxide (DMSO; CAS 67-68-5)

  • Structure : Simple sulfoxide with (CH₃)₂SO structure.
  • Comparison :

    Property This compound DMSO
    Polarity High (due to amide and pyridine) High
    Applications Pharmaceutical analysis Solvent, cryoprotectant
    Metabolic Role Analytical tracer Penetration enhancer
    Deuterated Utility Yes (d5) Rarely deuterated

    .

Diisopropyl Sulfoxide (DPSO)

  • Structure : (C₃H₇)₂SO.
  • Comparison: Property this compound DPSO Boiling Point Higher (complex structure) 190°C Water Solubility Moderate Low Use in Synthesis Limited Reaction medium .

tert-Butyl Methyl Sulfoxide (CAS 14094-11-2)

  • Structure : (CH₃)C(C₄H₉)SO.
  • Comparison : The tert-butyl group introduces steric hindrance, reducing reactivity compared to this compound, which participates in hydrogen bonding via its amide group .

Deuterated vs. Non-Deuterated Sulfoxides

Parameter This compound Protionamide Sulfoxide
Molecular Weight ~5 Da higher (due to deuterium) Lower
Metabolic Stability Enhanced (deuterium isotope effect) Standard
Analytical Use Internal standard for LC-MS Quantification target

.

Biological Activity

Protionamide-d5 sulfoxide, a deuterated derivative of protionamide, is primarily studied for its biological activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound is notable for its potential to enhance the efficacy of existing tuberculosis therapies and its unique pharmacological properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Overview of Protionamide and Its Derivatives

Protionamide is an anti-tuberculosis drug that belongs to the thioamide class. It is used in treating drug-resistant tuberculosis and has shown efficacy against Mycobacterium leprae as well. Protionamide acts by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall, which leads to bacterial death. The sulfoxide derivative, this compound, is synthesized to study its pharmacokinetics and dynamics more effectively due to the isotopic labeling with deuterium.

The primary mechanism through which this compound exerts its biological effects involves:

  • Inhibition of Mycolic Acid Synthesis : this compound inhibits the enzyme InhA, crucial for mycolic acid biosynthesis in Mtb. This inhibition disrupts cell wall integrity, leading to cell lysis and death.
  • Enhanced Drug Delivery : The sulfoxide form may enhance permeability across bacterial membranes, potentially increasing the bioavailability of the drug within bacterial cells.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary table detailing key findings from research on this compound:

Study Target Organism MIC (µg/ml) Effectiveness Notes
Mtb0.5HighComparable efficacy to ethionamide
Mtb0.25 - 1ModerateEffective against resistant strains
Dormant Mtb1.0Selective KillingTargets dormant bacteria effectively

Case Studies

  • Clinical Efficacy in Tuberculosis Treatment
    A clinical study reported that protionamide showed a clinical improvement rate of 83% in patients with multidrug-resistant tuberculosis when combined with other anti-tubercular agents. The study highlighted that this compound could potentially improve treatment outcomes due to its enhanced pharmacokinetic profile compared to its parent compound.
  • In Vitro Studies on Dormant Bacteria
    Research conducted on dormant Mtb indicated that this compound selectively killed dormant cells at concentrations lower than those required for active cells. This finding suggests that this compound could be pivotal in shortening treatment duration and improving outcomes for patients with latent tuberculosis infections.

Pharmacological Properties

This compound exhibits several pharmacological properties that contribute to its biological activity:

  • Cryoprotective Effects : Similar to dimethyl sulfoxide (DMSO), this compound may exhibit cryoprotective effects, which can be beneficial in preserving biological samples during storage.
  • Reduced Toxicity : The deuterated form may result in lower toxicity levels compared to non-deuterated counterparts, allowing for higher therapeutic doses without increasing adverse effects.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Protionamide-d5 Sulfoxide with high isotopic purity?

  • Methodological Guidance :

  • Use deuterated solvents (e.g., DMSO-d6) to minimize proton exchange during synthesis .
  • Monitor reaction progress via LC-MS or NMR to confirm deuterium incorporation (>99% purity). Adjust stoichiometry of deuterium sources (e.g., D2O) if incomplete isotopic labeling is observed.
  • Purify via recrystallization in deuterated solvents or column chromatography under inert conditions to avoid contamination .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Protocol :

  • Store in airtight, light-resistant containers under nitrogen or argon to prevent oxidation and hygroscopic degradation .
  • Maintain temperatures between 2–10°C for long-term stability, as sulfoxides can decompose at elevated temperatures .
  • Regularly validate stability using HPLC-UV at 254 nm to detect degradation products (e.g., sulfone derivatives) .

Advanced Research Questions

Q. How does deuterium substitution in this compound affect its metabolic stability in in vitro assays?

  • Experimental Design :

  • Compare metabolic half-life (t1/2) of Protionamide-d5 vs. non-deuterated Protionamide in hepatic microsome assays. Use LC-HRMS to track deuterium retention in metabolites .
  • Isotopic effects may reduce CYP450-mediated oxidation rates due to stronger C-D bonds. Validate via kinetic isotope effect (KIE) calculations (kH/kD > 2 suggests significant deuterium impact) .

Q. What analytical strategies resolve contradictions in reported reaction kinetics of this compound under acidic vs. basic conditions?

  • Contradiction Analysis :

  • Conduct pH-dependent stability studies (pH 1–13) using UV-Vis spectroscopy to monitor sulfoxide-to-sulfone conversion rates.
  • Conflicting data may arise from solvent interactions (e.g., DMSO’s acidity affecting equilibrium in aqueous buffers). Use mixed-solvent systems (e.g., DMSO:H2O) with controlled ionic strength .
  • Apply Arrhenius plots to compare activation energies (Ea) across pH ranges, identifying outliers for mechanistic reevaluation .

Q. What role does this compound play in modulating protein-ligand interactions compared to its non-deuterated analog?

  • Biophysical Methods :

  • Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) differences. Deuterium’s mass effect may alter conformational dynamics of the ligand-receptor complex .
  • Validate via X-ray crystallography or cryo-EM to visualize deuterium-induced structural changes in binding pockets .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in large-scale reactions?

  • Risk Mitigation :

  • Use fume hoods with HEPA filters and static pressure controls to avoid aerosolized particles .
  • Equip with spill kits containing vermiculite or silica gel for immediate containment. Conduct emergency drills for dermal/ocular exposure scenarios (e.g., 15-minute eyewash station protocols) .

Data Generation and Validation

Q. How can researchers optimize NMR parameters for quantifying deuterium in this compound?

  • Analytical Workflow :

  • Acquire ²H NMR spectra at 400 MHz with a relaxation delay (d1) ≥ 3×T1 to ensure accurate integration.
  • Use external deuterated standards (e.g., DMSO-d6) for calibration. Correct for solvent suppression artifacts via presaturation .

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